3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate
Overview
Description
3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of nitro, chromene, and indolin moieties in its structure contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Nitro Group: Nitration of the chromene core is achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Spirocyclization: The spirocyclic structure is formed by reacting the nitrochromene with an indoline derivative under basic conditions.
Esterification: The final step involves the esterification of the spiro compound with pent-4-enoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the chromene moiety, using oxidizing agents such as potassium permanganate.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Formation of 3’,3’-Dimethyl-6-amino-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate.
Oxidation: Formation of oxidized derivatives of the chromene moiety.
Hydrolysis: Formation of 3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoic acid.
Scientific Research Applications
3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its photochromic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as photochromic polymers and coatings.
Mechanism of Action
The mechanism of action of 3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate involves its interaction with molecular targets through its nitro, chromene, and indolin moieties. The nitro group can participate in redox reactions, while the chromene and indolin structures can engage in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl ethanol: Similar structure but lacks the pent-4-enoate ester group.
3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl acetate: Similar structure with an acetate ester group instead of pent-4-enoate.
3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl propionate: Similar structure with a propionate ester group.
Uniqueness
The uniqueness of 3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate lies in its specific ester group, which can influence its reactivity, solubility, and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2-(3',3'-dimethyl-6-nitro-8-pent-4-enoyloxyspiro[chromene-2,2'-indole]-1'-yl)ethyl pent-4-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O7/c1-5-7-13-26(33)37-18-17-31-24-12-10-9-11-23(24)29(3,4)30(31)16-15-21-19-22(32(35)36)20-25(28(21)39-30)38-27(34)14-8-6-2/h5-6,9-12,15-16,19-20H,1-2,7-8,13-14,17-18H2,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJYYMUIZJOALI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC(=O)CCC=C)CCOC(=O)CCC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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